![molecular formula C25H30N4O5 B2841916 3-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide CAS No. 899919-87-0](/img/no-structure.png)
3-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide is a useful research compound. Its molecular formula is C25H30N4O5 and its molecular weight is 466.538. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cyclization Reactions and Molecular Synthesis
Quinazoline derivatives are key intermediates in cyclization reactions, offering pathways to synthesize novel compounds. For example, cyclization of aryl-, aroyl-, and cyanamides with methyl anthranilates and other substrates leads to the production of 2-aminoquinazoline derivatives among others, demonstrating the versatility of quinazoline compounds in synthesizing diverse molecular structures (Shikhaliev et al., 2008).
Antitumor Activity
Quinazoline derivatives have been extensively studied for their antitumor properties. The synthesis and evaluation of novel 3-benzyl-substituted-4(3H)-quinazolinones have shown promising broad-spectrum antitumor activity, indicating the potential of quinazoline compounds in cancer treatment (Al-Suwaidan et al., 2016).
Antimicrobial Activity
Additionally, novel quinazolinone derivatives have been synthesized and shown to possess antimicrobial activity, further underscoring the therapeutic applications of quinazoline compounds (Habib et al., 2013).
Molecular Docking Studies
Molecular docking studies of quinazoline derivatives have also been performed to understand their interaction with biological targets, such as enzymes, which is crucial for the development of drugs with specific modes of action (Al-Suwaidan et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxo-1,2,3,4-tetrahydropyrimidine with 2,4-dimethylbenzoyl chloride to form 2-(2,4-dimethylphenylamino)-4,6-dioxo-1,2,3,4-tetrahydropyrimidine. This intermediate is then reacted with ethyl 3-aminocrotonate to form 3-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanenitrile. The nitrile group is then reduced to the corresponding amine using lithium aluminum hydride, followed by acylation with 3-methoxypropylchloride to form the final product, 3-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide.", "Starting Materials": [ "2-amino-4,6-dioxo-1,2,3,4-tetrahydropyrimidine", "2,4-dimethylbenzoyl chloride", "ethyl 3-aminocrotonate", "lithium aluminum hydride", "3-methoxypropylchloride" ], "Reaction": [ "2-amino-4,6-dioxo-1,2,3,4-tetrahydropyrimidine is condensed with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form 2-(2,4-dimethylphenylamino)-4,6-dioxo-1,2,3,4-tetrahydropyrimidine.", "The intermediate is then reacted with ethyl 3-aminocrotonate in the presence of a base such as potassium carbonate to form 3-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanenitrile.", "The nitrile group is reduced to the corresponding amine using lithium aluminum hydride in anhydrous ether.", "The resulting amine is then acylated with 3-methoxypropylchloride in the presence of a base such as triethylamine to form the final product, 3-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide." ] } | |
Número CAS |
899919-87-0 |
Fórmula molecular |
C25H30N4O5 |
Peso molecular |
466.538 |
Nombre IUPAC |
3-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methoxypropyl)propanamide |
InChI |
InChI=1S/C25H30N4O5/c1-17-9-10-20(18(2)15-17)27-23(31)16-29-21-8-5-4-7-19(21)24(32)28(25(29)33)13-11-22(30)26-12-6-14-34-3/h4-5,7-10,15H,6,11-14,16H2,1-3H3,(H,26,30)(H,27,31) |
Clave InChI |
IHBYEWXAIRYQSC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCCCOC)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



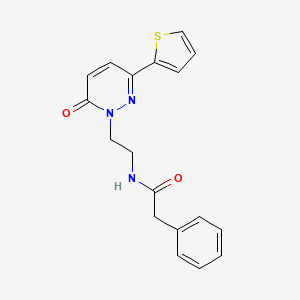
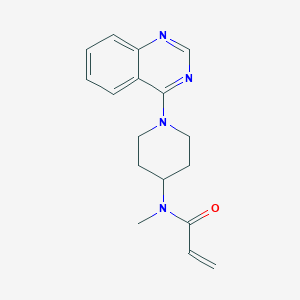
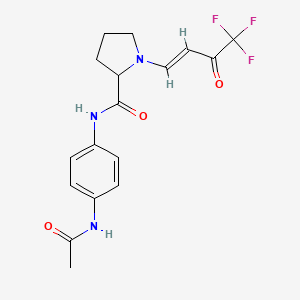
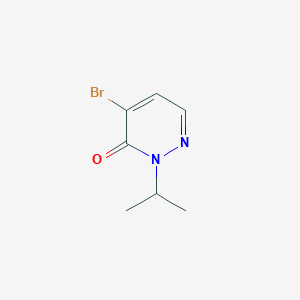
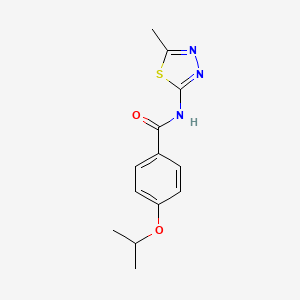
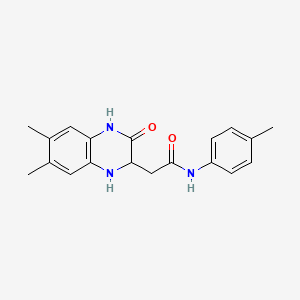
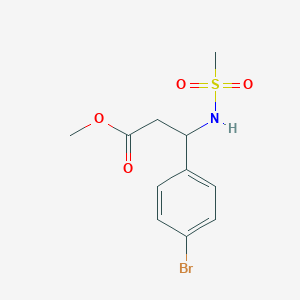
![5-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2841848.png)
![(3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one](/img/structure/B2841851.png)
![N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide](/img/structure/B2841852.png)
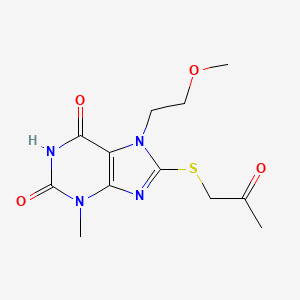
![Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate](/img/structure/B2841855.png)
